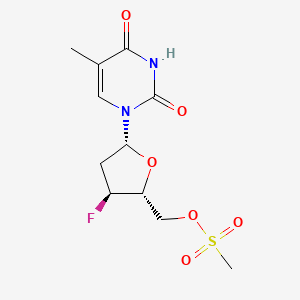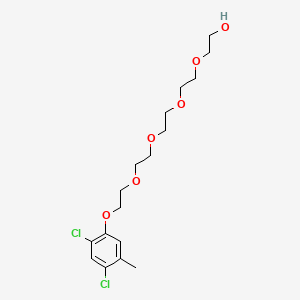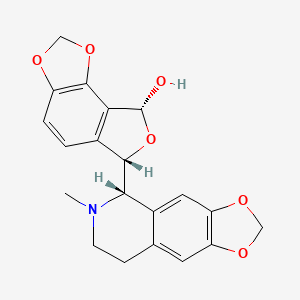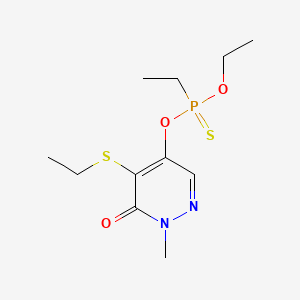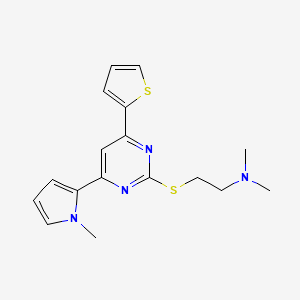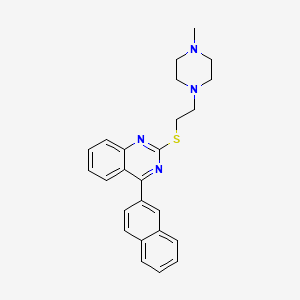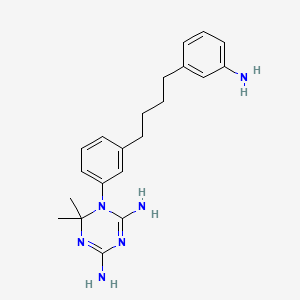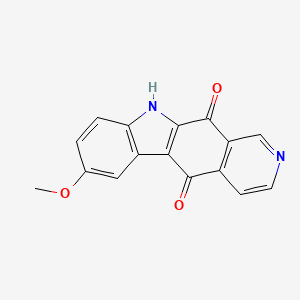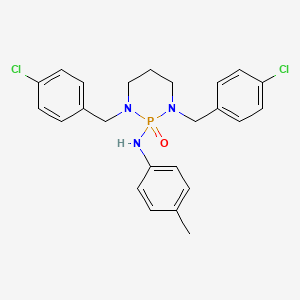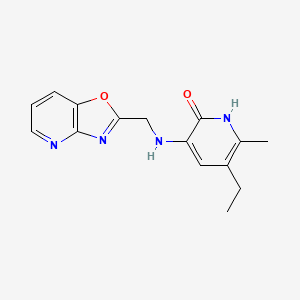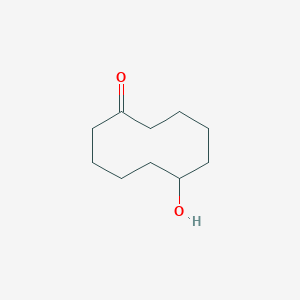
6-Hydroxycyclodecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxycyclodecanone is an organic compound with the molecular formula C10H18O2. It contains a ten-membered ring with a hydroxyl group and a ketone functional group. This compound is notable for its unique structure, which includes both a secondary alcohol and a ketone, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Hydroxycyclodecanone can be synthesized through various methods. One common approach involves the reduction of cyclodecanone using sodium borohydride in the presence of methanol. Another method includes the oxidation of cyclodecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent .
Industrial Production Methods: On an industrial scale, this compound can be produced by reacting a carboxylic acid ester of this compound with hydrogen in the presence of a Raney nickel catalyst at elevated temperatures (around 200°C) .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxycyclodecanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tosyl chloride for converting the hydroxyl group into a tosylate, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: Cyclodecanone or cyclodecanoic acid.
Reduction: Cyclodecanol.
Substitution: Various substituted cyclodecanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxycyclodecanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals, fragrances, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 6-Hydroxycyclodecanone involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and ketone functional groups. These groups allow it to act as a nucleophile or electrophile in different reaction pathways. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxycyclooctanone
- 4-Hydroxycyclohexanone
- 3-Hydroxycyclopentanone
- 2-Hydroxycyclooctanone
Comparison: 6-Hydroxycyclodecanone is unique due to its ten-membered ring structure, which provides distinct steric and electronic properties compared to smaller ring analogs. This larger ring size can influence the compound’s reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
15957-40-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
6-hydroxycyclodecan-1-one |
InChI |
InChI=1S/C10H18O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h9,11H,1-8H2 |
InChI-Schlüssel |
RTDSZYZNHUFABG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)CCCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




